

# Foreword: Navigating Data Scarcity with Chemical Expertise

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## Compound of Interest

Compound Name: *2',4'-Difluoro-6'-methylacetophenone*

CAS No.: *1807099-28-0*

Cat. No.: *B1411489*

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In the landscape of chemical research, while many reagents are well-documented, specific isomers like **2',4'-Difluoro-6'-methylacetophenone** remain sparsely characterized in public literature. This guide is crafted for the discerning researcher and drug development professional who requires a deep, functional understanding of this molecule. Where direct experimental data is unavailable, we will apply established principles of physical organic chemistry to predict its properties and reactivity. This document synthesizes information from its close structural analogue, 2',4'-Difluoroacetophenone, and foundational chemical theories to provide a robust and practical technical overview.

## Core Molecular Profile and Physicochemical Properties

**2',4'-Difluoro-6'-methylacetophenone** is an aromatic ketone featuring a strategic arrangement of electron-withdrawing fluorine atoms and an electron-donating methyl group. This substitution pattern creates a unique electronic environment that influences its reactivity, making it a potentially valuable, yet underutilized, building block in medicinal chemistry and materials science.

The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the methyl group provides a point for steric differentiation and can influence electronic properties.[1]

## Predicted Properties of 2',4'-Difluoro-6'-methylacetophenone

Given the lack of specific experimental data, the following properties are predicted based on its structure and comparison to analogues.

| Property          | Predicted Value / Description                  | Rationale  |
|-------------------|--|--|
| IUPAC Name        | 1-(2,4-Difluoro-6-methylphenyl)ethan-1-one     | Standard nomenclature rules.   |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> F <sub>2</sub> O | Derived from structure.  |
| Molecular Weight  | 170.16 g/mol                                   | Calculated from atomic weights.  |
| Appearance        | Colorless to light yellow liquid               | Typical for acetophenone derivatives.[2]   |
| Boiling Point     | > 80-81 °C / 25 mmHg                           | Expected to be slightly higher than its non-methylated analogue due to increased molecular weight. |

## Reference Properties of 2',4'-Difluoroacetophenone (CAS: 364-83-0)

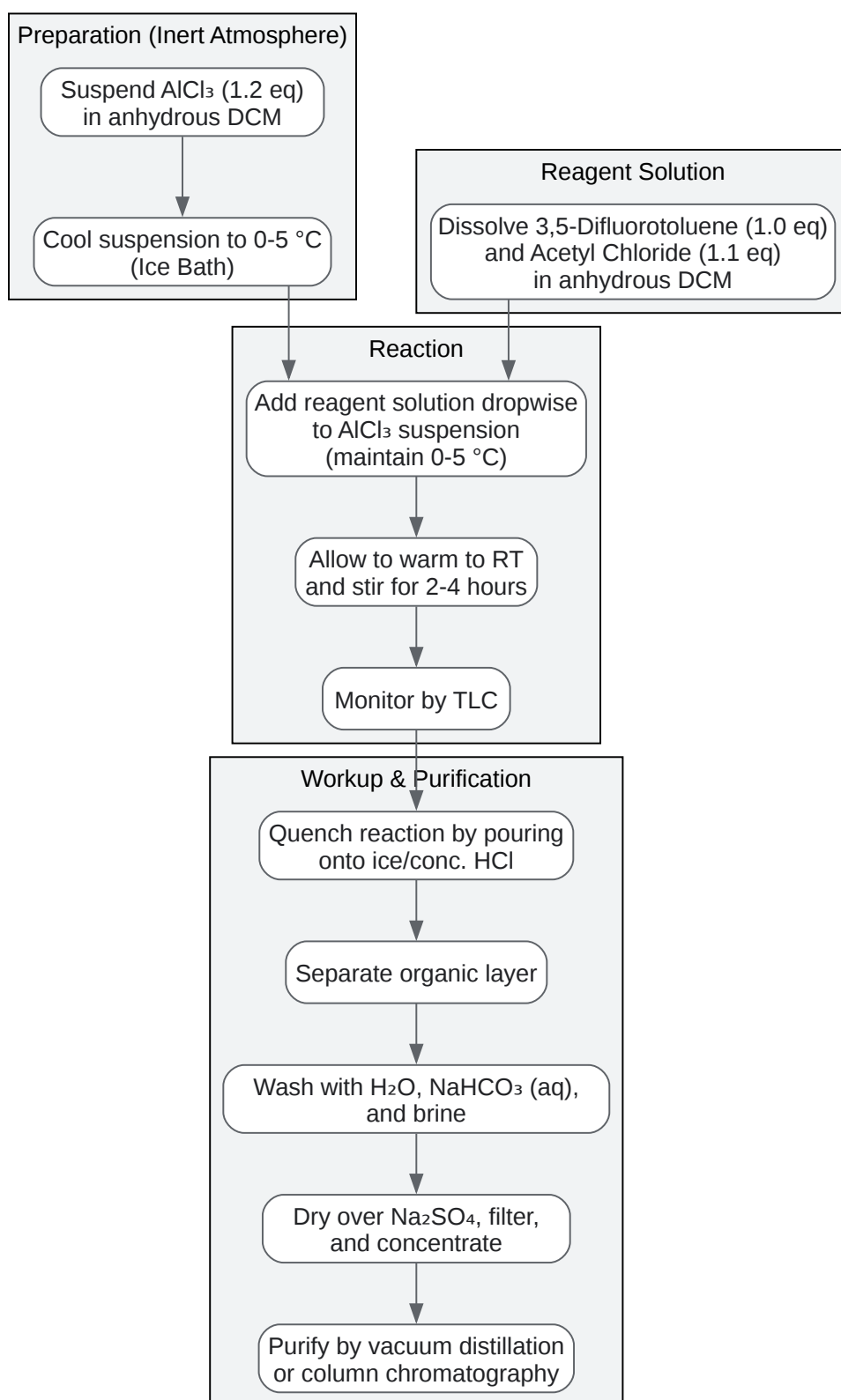
For a baseline comparison, the experimentally determined properties of the well-documented parent compound, 2',4'-Difluoroacetophenone, are provided below.[2][3][4]

| Property         | Value                            | Source(s) |
|------------------|----------------------------------|-----------|
| CAS Number       | 364-83-0                         | [3][4]    |
| Molecular Weight | 156.13 g/mol                     | [3]       |
| Appearance       | Colorless to light yellow liquid | [2]       |
| Boiling Point    | 80-81 °C / 25 mmHg (lit.)        | [3][5]    |
| Density          | 1.234 g/mL at 25 °C (lit.)       | [3][5]    |
| Refractive Index | n <sub>20/D</sub> 1.488 (lit.)   | [3][5]    |
| Flash Point      | 66 °C (150.8 °F) - closed cup    | [3]       |

## Synthesis Pathway: Friedel-Crafts Acylation

The most direct and logical route to synthesize **2',4'-Difluoro-6'-methylacetophenone** is via the Friedel-Crafts acylation of 3,5-difluorotoluene.[6][7] This classic electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically aluminum chloride (AlCl<sub>3</sub>), to generate a potent acylium ion electrophile from an acylating agent like acetyl chloride or acetic anhydride.

The workflow below outlines the key steps for this synthesis.



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Caption: Synthesis workflow for **2',4'-Difluoro-6'-methylacetophenone**.

## Detailed Experimental Protocol: Friedel-Crafts Acylation

- Preparation: Under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride ( $\text{AlCl}_3$ , 1.2 equivalents) in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel and a magnetic stirrer.
- Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
- Reagent Addition: In the dropping funnel, add a solution of 3,5-difluorotoluene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.[8]
- Reaction: Add the reagent solution dropwise to the stirred  $\text{AlCl}_3$  suspension over 30-60 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum complexes.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ), and finally with saturated brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure **2',4'-Difluoro-6'-methylacetophenone**.

## Predicted Spectroscopic Signature

The interpretation of NMR spectra is crucial for structure verification. The following are predictions for the key spectroscopic features of **2',4'-Difluoro-6'-methylacetophenone**, based on established substituent effects on chemical shifts.<sup>[9][10][11]</sup>

- <sup>1</sup>H NMR:
  - Aromatic Protons: Two signals are expected in the aromatic region (~6.8-7.5 ppm). The proton at the 3'-position would likely appear as a triplet due to coupling with the two adjacent fluorine atoms (<sup>4</sup>JHF). The proton at the 5'-position would appear as a doublet of doublets, coupling to the adjacent fluorine (<sup>3</sup>JHF) and the meta-proton (<sup>4</sup>JHH).
  - Acetyl Methyl Protons (-COCH<sub>3</sub>): A sharp singlet is expected around 2.6 ppm.
  - Aryl Methyl Protons (-CH<sub>3</sub>): A sharp singlet is expected around 2.3-2.4 ppm.
- <sup>13</sup>C NMR:
  - Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected in the range of 195-200 ppm.
  - Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C2' and C4') will show large C-F coupling constants and appear significantly downfield. The methyl- and acetyl-substituted carbons (C6' and C1') will also be downfield. The remaining C-H carbons (C3' and C5') will be further upfield.
  - Methyl Carbons: The acetyl methyl carbon (~26-30 ppm) and the aryl methyl carbon (~20-22 ppm) will appear as distinct signals in the aliphatic region.
- IR Spectroscopy:
  - C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected around 1680-1700 cm<sup>-1</sup>.
  - C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm<sup>-1</sup> region.
  - Aromatic C-H Stretch: Signals will appear just above 3000 cm<sup>-1</sup>.
  - Aliphatic C-H Stretch: Signals will appear just below 3000 cm<sup>-1</sup>.

## Reactivity Analysis

The chemical behavior of **2',4'-Difluoro-6'-methylacetophenone** is governed by the interplay of its functional groups.

### Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents on the aromatic ring are complex and crucial for planning subsequent synthetic steps.

- Acetyl Group (-COCH<sub>3</sub>): Strongly deactivating and a meta-director.
- Fluorine Atoms (-F): Deactivating due to induction but ortho, para-directing due to resonance.
- Methyl Group (-CH<sub>3</sub>): Activating and ortho, para-directing.

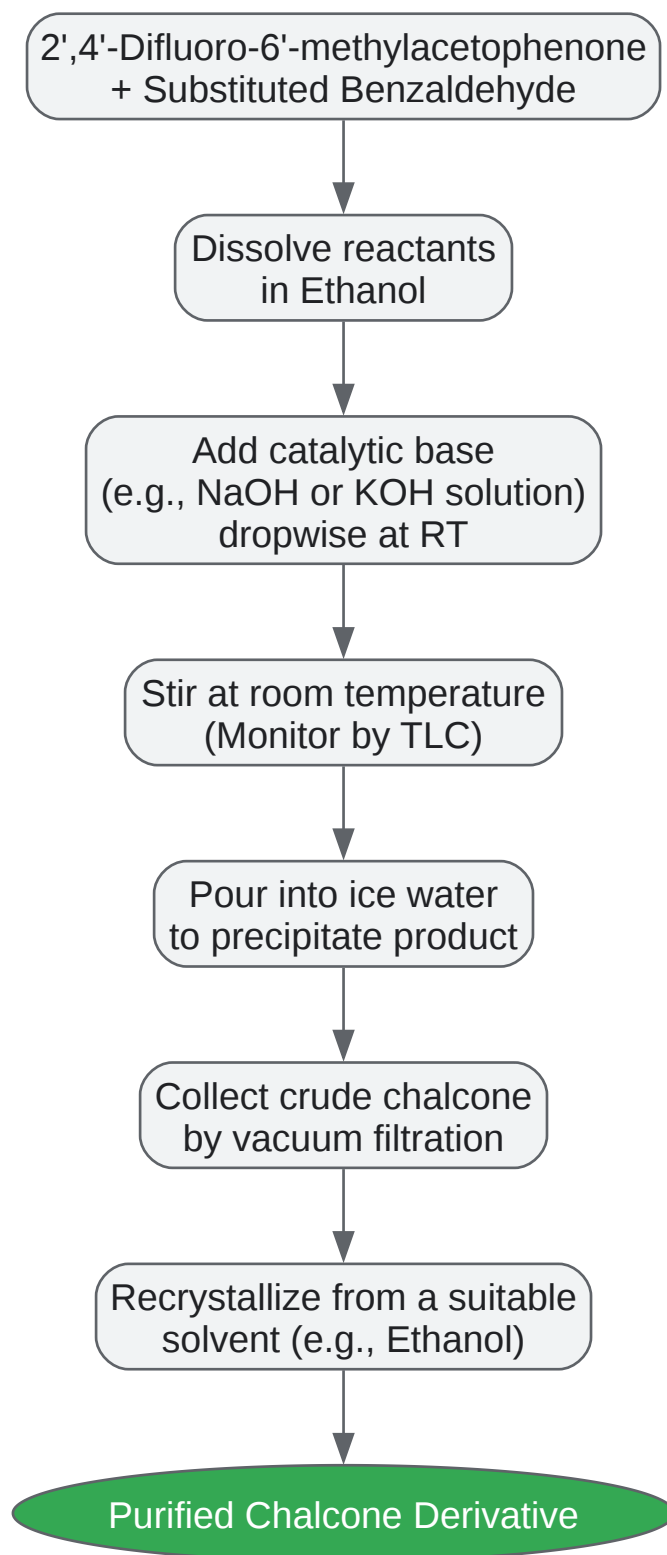
The combined influence of these groups leads to a specific reactivity map for electrophilic attack.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Conclusion on EAS Reactivity: The most probable position for an incoming electrophile is C3'. This position benefits from the ortho-directing effect of the activating methyl group and the para-directing effect of the C2'-fluorine, while only being meta to the deactivating acetyl group.

### Ketone Moiety Reactivity: A Gateway to Bioactive Scaffolds

The acetyl group serves as a versatile synthetic handle. One of its most powerful applications is in the Claisen-Schmidt condensation to form chalcones, which are precursors to a wide range of flavonoids and are known for their diverse pharmacological activities.<sup>[2][5]</sup>



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Caption: Workflow for the synthesis of chalcones.

This reaction demonstrates the utility of **2',4'-Difluoro-6'-methylacetophenone** as a key intermediate. The resulting  $\alpha,\beta$ -unsaturated ketone system in the chalcone product is a Michael acceptor and can participate in a variety of further transformations, making it a cornerstone for library synthesis in drug discovery programs.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2',4'-Difluoro-6'-methylacetophenone** is not readily available, the safety profile can be reliably inferred from its close analogue, 2',4'-Difluoroacetophenone (CAS 364-83-0).[3]

- Hazard Classifications:
  - Skin Irritation (Category 2)
  - Eye Irritation (Category 2)
  - Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
- Signal Word: Warning
- Hazard Statements (H-codes):
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Measures (P-codes):
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store at cool temperatures (0-8 °C recommended) to maintain long-term stability.[2]

## Conclusion

**2',4'-Difluoro-6'-methylacetophenone** represents a molecule of significant synthetic potential. Although direct experimental data is limited, a thorough analysis based on established chemical principles allows for a confident prediction of its properties and reactivity. Its synthesis is accessible through standard Friedel-Crafts methodology, and its unique electronic and steric profile makes it an attractive intermediate for creating novel molecular architectures. This guide provides the foundational knowledge for researchers and scientists to confidently incorporate this versatile building block into their synthetic programs, particularly in the pursuit of new therapeutic agents and advanced materials.

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